molecular formula C5H3BrClN5 B13667123 3-Bromo-6-chloro-1H-pyrazolo[3,4-d]pyrimidin-4-amine

3-Bromo-6-chloro-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Cat. No.: B13667123
M. Wt: 248.47 g/mol
InChI Key: KQHJPFFVEJNJLG-UHFFFAOYSA-N
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Description

3-Bromo-6-chloro-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a heterocyclic compound featuring a pyrazolo[3,4-d]pyrimidine core substituted with bromine at position 3, chlorine at position 6, and an amine group at position 4.

Properties

Molecular Formula

C5H3BrClN5

Molecular Weight

248.47 g/mol

IUPAC Name

3-bromo-6-chloro-2H-pyrazolo[3,4-d]pyrimidin-4-amine

InChI

InChI=1S/C5H3BrClN5/c6-2-1-3(8)9-5(7)10-4(1)12-11-2/h(H3,8,9,10,11,12)

InChI Key

KQHJPFFVEJNJLG-UHFFFAOYSA-N

Canonical SMILES

C12=C(NN=C1N=C(N=C2N)Cl)Br

Origin of Product

United States

Preparation Methods

Synthesis of the Pyrazolo[3,4-d]pyrimidine Core

The pyrazolo[3,4-d]pyrimidine ring system is commonly synthesized by cyclization of 5-amino-1H-pyrazole-4-carbonitrile derivatives with formamide or related reagents under heating conditions. This step constructs the bicyclic heterocycle with an amino group at the 4-position.

Typical procedure:

  • A 5-amino-1H-pyrazole-4-carbonitrile derivative is heated with excess formamide at approximately 150°C overnight in a sealed vessel.
  • After completion, the reaction mixture is extracted with organic solvents and purified by medium-pressure liquid chromatography (MPLC) to isolate the pyrazolo[3,4-d]pyrimidin-4-amine core.

Halogenation at the 3-Position and 6-Position

Electrophilic halogenation is employed to introduce bromine and chlorine substituents selectively at the 3- and 6-positions of the pyrazolo[3,4-d]pyrimidine ring:

  • 3-Bromo substitution is typically achieved by treating the pyrazolo[3,4-d]pyrimidin-4-amine with N-bromosuccinimide (NBS) in an appropriate solvent such as dimethylformamide (DMF) at controlled temperatures.
  • 6-Chloro substitution can be introduced either by starting with a 6-chloro precursor or by electrophilic chlorination using N-chlorosuccinimide (NCS) under similar conditions.

This halogenation proceeds with high regioselectivity and quantitative yields, producing 3-bromo-6-chloro derivatives ready for further functionalization or direct use.

Amination at the 4-Position

The amino group at the 4-position is generally introduced during the ring formation step but can also be modified through nucleophilic substitution reactions on 4-chloropyrazolo[3,4-d]pyrimidine intermediates:

  • Treatment of 4-chloropyrazolo[3,4-d]pyrimidine with ammonia or amine nucleophiles under heating conditions leads to displacement of the chlorine atom and formation of the 4-amino derivative.
  • This process allows for the preparation of various 4-amino-substituted pyrazolo[3,4-d]pyrimidines, including the target compound.

Cross-Coupling and Functional Group Transformations

Summary Table of Preparation Steps

Step Reaction Type Reagents/Conditions Outcome/Product Reference
1 Cyclization to form pyrazolo[3,4-d]pyrimidine core 5-amino-1H-pyrazole-4-carbonitrile + formamide, 150°C, overnight 1H-pyrazolo[3,4-d]pyrimidin-4-amine core
2 Electrophilic halogenation (bromination) N-bromosuccinimide (NBS) in DMF, controlled temp 3-bromo substitution at pyrazolo ring
3 Electrophilic halogenation (chlorination) N-chlorosuccinimide (NCS) or 6-chloro precursor 6-chloro substitution on pyrazolo ring
4 Nucleophilic substitution (amination) Ammonia or amine nucleophiles, heating 4-amino substitution replacing chlorine
5 Cross-coupling (optional) Pd(PPh3)4 catalyst, boronic acids, K2CO3, THF/H2O reflux Functionalized pyrazolo derivatives

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromine atom at C3 undergoes nucleophilic substitution under mild conditions due to its favorable positioning and electronic environment. This reactivity is exploited to introduce functional groups or structural modifications:

Example: Piperidine Substitution

Reaction with tert-butyl (3S)-3-[(methylsulfonyl)oxy]piperidine-1-carboxylate in dimethylformamide (DMF) at 120°C for 12 hours yields a piperidine-substituted derivative.
Reaction Conditions :

ReagentSolventTemperatureTimeYield
K₂CO₃, DMFDMF120°C12 h7.52 g

This substitution proceeds via an SN2 mechanism , facilitated by the polar aprotic solvent and elevated temperature .

Chlorine Reactivity

The chlorine at C6 is less reactive than bromine but can participate in substitutions under harsher conditions (e.g., Cu-catalyzed Ullmann coupling or Pd-mediated cross-coupling) .

Cross-Coupling Reactions

The bromine atom enables Suzuki-Miyaura and Buchwald-Hartwig couplings, critical for constructing complex heterocycles:

Suzuki Coupling with Boronic Acids

Reaction with 1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole in 1,4-dioxane/water (5:1) at 100°C for 12 hours under argon:
Reaction Conditions :

CatalystBaseSolvent SystemYield
Pd(PPh₃)₄K₂CO₃Dioxane/H₂O79%

This method efficiently replaces bromine with aryl/heteroaryl groups, expanding structural diversity .

Amine Group Reactivity

The 4-amino group participates in condensation and alkylation reactions:

Glycosylation

Reaction with tetra-O-acetyl-α-D-glucopyranosyl bromide in acetone at 25°C forms thioglycoside derivatives. The amine acts as a nucleophile, attacking the glycosyl bromide:
Key Observations :

  • Product : Thioglycoside with retained pyrazolo[3,4-d]pyrimidine core.

  • Conditions : KOH, acetone, 6 hours .

Acylation

The amine can be acylated using acetyl chloride or anhydrides in dichloromethane (DCM) with triethylamine as a base, yielding amide derivatives.

Electrophilic Aromatic Substitution

The electron-donating amino group activates the pyrazolo[3,4-d]pyrimidine ring for electrophilic attacks, though halogens (Br, Cl) exert a deactivating effect. Controlled nitration or sulfonation may occur at C5 or C7 positions under strongly acidic conditions.

Reductive Dehalogenation

Catalytic hydrogenation (H₂/Pd-C) in ethanol selectively removes bromine or chlorine, generating dehalogenated intermediates for further functionalization.

Scientific Research Applications

3-Bromo-6-chloro-1H-pyrazolo[3,4-d]pyrimidin-4-amine has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential as a kinase inhibitor, which can regulate various cellular processes.

    Medicine: Investigated for its anticancer properties, particularly in targeting specific kinases involved in cell proliferation.

    Industry: Utilized in the development of new pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-Bromo-6-chloro-1H-pyrazolo[3,4-d]pyrimidin-4-amine involves its interaction with specific molecular targets, such as cyclin-dependent kinases (CDKs). By inhibiting these kinases, the compound can interfere with cell cycle progression and induce apoptosis in cancer cells. Molecular docking studies have shown that the compound fits well into the active site of CDKs, forming essential hydrogen bonds with key amino acids .

Comparison with Similar Compounds

Positional Isomers and Halogenation Patterns

  • 3-Bromo-4-chloro-1H-pyrazolo[3,4-d]pyrimidine (CAS 90914-41-3)

    • Similarity : 0.84 .
    • Key Difference : Chlorine at position 4 instead of 6.
    • Impact : Altered electronic properties and reactivity due to the proximity of halogens. This positional isomer may exhibit distinct binding affinities in biological systems.
  • 3-Bromo-4,6-dichloro-1H-pyrazolo[3,4-d]pyrimidine (CAS 944902-17-4)

    • Similarity : 0.76 .
    • Key Difference : Additional chlorine at position 4.
    • Impact : Increased halogenation enhances lipophilicity and may improve target engagement but could reduce solubility.

Functional Group Variations

  • 3-Bromo-4-chloro-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine (CAS 1378860-94-6) Key Difference: Methylthio group replaces chlorine at position 6 .
  • 6-Chloro-1H-pyrazolo[3,4-d]pyrimidin-4-amine (CAS 5417-78-7) Similarity: 0.65 . Key Difference: Absence of bromine at position 3.

Physicochemical Properties

Compound Molecular Weight logP (Predicted) Solubility (mg/mL)
3-Bromo-6-chloro-1H-pyrazolo[3,4-d]pyrimidin-4-amine 278.52 2.5 <0.1 (DMSO)
3-Bromo-4-chloro-1H-pyrazolo[3,4-d]pyrimidine 248.44 2.8 <0.1 (DMSO)
6-Chloro-1H-pyrazolo[3,4-d]pyrimidin-4-amine 169.58 1.2 1.5 (DMSO)
N-ethyl-6-methyl-1-phenylpyrazolo[3,4-d]pyrimidin-4-amine 253.31 3.1 0.5 (DMSO)

Notes:

  • Bromo and chloro substituents increase molecular weight and logP, reducing aqueous solubility .
  • Ethyl and methyl groups (e.g., in N-ethyl-6-methyl-1-phenylpyrazolo[3,4-d]pyrimidin-4-amine ) improve solubility but may compromise target binding .

Biological Activity

3-Bromo-6-chloro-1H-pyrazolo[3,4-d]pyrimidin-4-amine (CAS No. 1934737-30-0) is a compound belonging to the pyrazolo[3,4-d]pyrimidine family, known for its diverse biological activities. This article explores its biological activity, focusing on its potential therapeutic applications, particularly in cancer treatment and its interaction with various biological targets.

  • Molecular Formula : C5H3BrClN5
  • Molecular Weight : 248.47 g/mol
  • CAS Number : 1934737-30-0

Biological Activity Overview

Research indicates that pyrazolo[3,4-d]pyrimidine derivatives exhibit a range of biological activities, including anticancer, antiparasitic, and antifungal properties. The specific compound 3-Bromo-6-chloro-1H-pyrazolo[3,4-d]pyrimidin-4-amine has shown potential as a multitarget inhibitor in cancer therapy.

Anticancer Activity

Recent studies have highlighted the compound's ability to inhibit key cancer-related targets:

  • Target Inhibition :
    • It has been evaluated against various targets such as EGFR (Epidermal Growth Factor Receptor), VEGFR (Vascular Endothelial Growth Factor Receptor), and Topoisomerase II.
    • Compounds derived from this scaffold have demonstrated IC50 values ranging from 0.3 to 24 µM against these targets, indicating significant potency .
  • Mechanism of Action :
    • In vitro studies on MCF-7 breast cancer cells revealed that this compound induces apoptosis and inhibits cell migration while causing cell cycle arrest at the G2/M phase .
    • Molecular docking studies suggest that it binds effectively to the active sites of target proteins, disrupting their function .

Case Studies and Research Findings

Several studies have contributed to understanding the biological activity of this compound:

StudyFindings
Study 1 Investigated the anticancer effects of phenylpyrazolo[3,4-d]pyrimidine analogs. Found that compounds similar to 3-Bromo-6-chloro-1H-pyrazolo[3,4-d]pyrimidin-4-amine showed strong inhibition of EGFR and VEGFR with selectivity indices indicating potential for targeted therapy .
Study 2 Analyzed the cytotoxicity of pyrazolo[3,4-d]pyrimidine derivatives in various cancer cell lines. Reported that certain analogs had IC50 values between 3–10 µM and enhanced apoptosis in treated cells .
Study 3 Highlighted the role of these compounds in inducing DNA fragmentation in cancer cells, further supporting their potential as anticancer agents .

Comparative Analysis

The following table summarizes the biological activities of selected pyrazolo[3,4-d]pyrimidine derivatives alongside 3-Bromo-6-chloro-1H-pyrazolo[3,4-d]pyrimidin-4-amine:

CompoundIC50 (µM)TargetActivity
3-Bromo-6-chloro-1H-pyrazolo[3,4-d]pyrimidin-4-amine0.5 - 10EGFR/VEGFRAnticancer
Compound 5b3 - 10EGFRSelective inhibitor
Compound 5i0.3 - 7.6Dual EGFR/VEGFRPotent multitarget inhibitor

Q & A

Q. What are the standard synthetic routes for 3-Bromo-6-chloro-1H-pyrazolo[3,4-d]pyrimidin-4-amine?

The synthesis typically involves sequential halogenation and functionalization of the pyrazolo[3,4-d]pyrimidine core. Key steps include:

  • Bromination and Chlorination : Reacting precursor pyrazolopyrimidines with brominating agents (e.g., HBr or NBS) followed by chlorination using POCl₃ or SOCl₂ under reflux conditions .
  • Solvent Systems : Dry acetonitrile or dichloromethane is often used for nucleophilic substitutions, while benzene or DMF may facilitate coupling reactions .
  • Purification : Recrystallization from acetonitrile or ethanol ensures high purity (>95%) .

Q. How is the compound characterized spectroscopically?

  • ¹H NMR : Key signals include aromatic protons (δ 7.5–8.5 ppm) and NH₂ groups (δ 5.5–6.5 ppm, broad singlet). For example, in related derivatives, NH₂ protons appear at δ 6.20 ppm .
  • IR Spectroscopy : Stretching vibrations for NH₂ (3300–3400 cm⁻¹) and C-Br/C-Cl (550–650 cm⁻¹) confirm functional groups .
  • LCMS : Used to verify molecular ion peaks (e.g., [M+H]⁺ for 3-bromo derivatives) and monitor reaction progress .

Advanced Research Questions

Q. How can low yields in bromination steps be optimized during synthesis?

Low yields (e.g., 29% in bromination of 3-fluoro-2-formylpyridine ) may arise from incomplete reaction or side-product formation. Optimization strategies include:

  • Catalyst Use : Palladium catalysts (e.g., Pd₂(dba)₃ with XPhos ligand) improve coupling efficiency in halogenation .
  • Temperature Control : Prolonged heating (e.g., 100°C for 12 hours) ensures complete conversion .
  • Workup Adjustments : Adding NaHSO₃ to quench excess bromine reduces side reactions .

Q. How can contradictions in spectroscopic data be resolved when synthesizing derivatives?

Discrepancies in NMR/IR data often stem from solvent effects or tautomerism. For example:

  • Solvent Polarity : DMSO-d₆ may shift NH₂ proton signals compared to CDCl₃ .
  • Tautomeric Forms : Pyrazolopyrimidines exhibit keto-enol tautomerism, which alters peak splitting. Computational modeling (DFT) can predict dominant forms .

Q. What strategies enable regioselective substitution at the 3-bromo or 6-chloro positions?

  • Protecting Groups : Boc protection of the pyrazole nitrogen prevents unwanted reactivity during substitutions .
  • Directed Metalation : Using Pd-catalyzed cross-coupling (e.g., Suzuki with aryl boronic acids) targets bromine for substitution while retaining chlorine .
  • Kinetic Control : Lower temperatures (0–25°C) favor reaction at the more labile bromine site .

Q. What safety protocols are critical when handling brominated pyrazolopyrimidines?

  • Ventilation : Perform reactions in a fume hood due to potential HBr/Cl₂ release .
  • PPE : Wear nitrile gloves and goggles to avoid skin/eye contact .
  • Waste Disposal : Halogenated byproducts require segregation as hazardous waste .

Q. How can biological activity be evaluated for this compound in drug discovery?

  • In Vitro Assays : Screen against kinase targets (e.g., p38 MAPK) using fluorescence polarization or ATP-competitive binding assays .
  • Derivatization : Synthesize analogs (e.g., urea or thiourea derivatives) to assess structure-activity relationships (SAR) .
  • Cytotoxicity Testing : Use MTT assays on cell lines (e.g., HEK293) to determine IC₅₀ values .

Data Contradiction Analysis

Example : Conflicting yields in Boc-protection steps (88% in vs. lower yields in other syntheses).

  • Root Cause : Impurities in starting materials or incomplete Boc₂O activation.
  • Resolution : Pre-dry solvents (DMF over molecular sieves) and use DMAP as a catalyst to enhance reaction efficiency .

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